molecular formula C14H17NO B2915512 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one CAS No. 2224288-08-6

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one

Cat. No. B2915512
M. Wt: 215.296
InChI Key: IDIFEYWISBSSPQ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one , also known by its systematic name, is a heterocyclic compound . Its chemical structure consists of a four-membered azetidine ring fused to a propenone group . The presence of the ethyl and phenyl substituents on the azetidine ring contributes to its unique properties.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures for this exact compound, azetidine derivatives are often prepared through cyclization reactions . Researchers typically explore methods such as intramolecular cyclization , ring-closing metathesis , or intramolecular aza-Wittig reaction to form the azetidine ring. The propenone moiety can be introduced through Michael addition , Claisen condensation , or other suitable methods.



Molecular Structure Analysis

The molecular formula of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one is C₁₃H₁₄NO . Its structure comprises the following components:



  • Azetidine Ring : A four-membered ring containing three carbon atoms and one nitrogen atom.

  • Propenone Group : A conjugated carbonyl group (C=C-C=O) attached to the azetidine ring.



Chemical Reactions Analysis

This compound can participate in various chemical reactions:



  • Electrophilic Addition : The double bond in the propenone group can undergo electrophilic addition reactions with nucleophiles.

  • Ring-Opening Reactions : The azetidine ring can open under specific conditions, leading to diverse products.

  • Substitution Reactions : The phenyl and ethyl substituents may undergo substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting behavior of this compound.

  • Solubility : Determine its solubility in various solvents.

  • Spectral Data : Analyze its IR, NMR, and UV-Vis spectra for characteristic peaks.


Safety And Hazards

As with any chemical compound, safety precautions are crucial. Consider factors such as:



  • Toxicity : Assess its toxicity profile.

  • Handling : Follow proper lab protocols during synthesis and handling.

  • Storage : Store it appropriately to prevent degradation.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate potential applications (e.g., as a drug candidate).

  • Derivatives : Synthesize derivatives for improved properties.

  • Computational Studies : Perform quantum mechanical calculations to understand its electronic structure.


Remember that this analysis is based on existing knowledge, and further studies may reveal additional insights. Always consult relevant literature for the most up-to-date information123.


properties

IUPAC Name

1-(3-ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-13(16)15-10-14(4-2,11-15)12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIFEYWISBSSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one

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